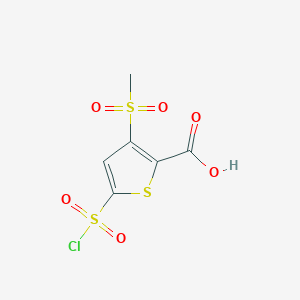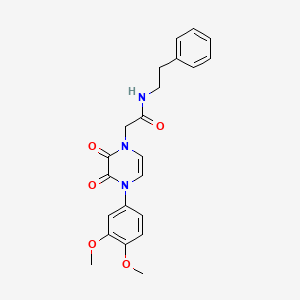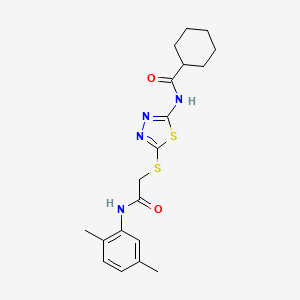
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine is a chemical compound with the molecular formula C19H16F3NO4 . It is used in scientific research and has diverse applications, including peptide synthesis, drug discovery, and protein engineering.
Molecular Structure Analysis
The molecular structure of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a trifluoroethyl group, and a glycine residue . The InChI code for this compound is XRLGIXQTAKEMSI-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
- Researchers have explored Fmoc-functionalized amino acids for hydrogel formation. By incorporating N-Fmoc-N-(2,2,2-trifluoroethyl)glycine into peptide sequences, they create self-assembling hydrogels. These hydrogels find applications in drug delivery, tissue engineering, and wound healing due to their biocompatibility and tunable properties .
- Incorporating N-Fmoc-N-(2,2,2-trifluoroethyl)glycine into oligopeptide sequences allows the creation of β-sheet structures with separated functionalities. For instance, one side of the β-sheet can carry a positively charged amino group (e.g., lysine), while the other side features a metal-binding thiol group (e.g., cysteine). Such assemblies have applications in catalysis, sensing, and molecular recognition .
Hydrogel Formation and Biomaterials
Functional Oligopeptide Assemblies
Wirkmechanismus
Target of Action
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine, also known as 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid, is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the production of proteins. Therefore, the primary targets of this compound are likely to be the proteins or enzymes involved in the synthesis or regulation of glycine.
Mode of Action
It is known that the fluorenylmethyloxycarbonyl (fmoc) group is a common protecting group used in peptide synthesis . It protects the amine group during the synthesis process and can be removed under basic conditions without disturbing other parts of the molecule . This suggests that N-Fmoc-N-(2,2,2-trifluoroethyl)glycine may interact with its targets by releasing the glycine molecule after the removal of the Fmoc group.
Pharmacokinetics
Given its molecular weight of 37934 , it is likely to have good bioavailability
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2,2,2-trifluoroethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)11-23(9-17(24)25)18(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLGIXQTAKEMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2539329.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)



![Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2539338.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2539339.png)
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)


![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)